

Application Note: Quantification of Ceftazidime Using High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Ceftazidime (hydrate)	
Cat. No.:	B10766187	Get Quote

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria. Accurate and reliable quantification of Ceftazidime in bulk drug substances, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high precision, specificity, and sensitivity.[1] This application note provides a detailed protocol for the quantification of Ceftazidime using a reversed-phase HPLC (RP-HPLC) method.

Principle

The method employs a reversed-phase C18 column to separate Ceftazidime from potential impurities and excipients. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, facilitates the separation. Detection is typically carried out using a UV-Vis detector at a wavelength where Ceftazidime exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration of a Ceftazidime reference standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions



A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following table summarizes the typical chromatographic conditions for Ceftazidime analysis.

Parameter	Recommended Conditions	Variations Noted in Literature
HPLC Column	C18, 250 mm x 4.6 mm, 5 μm particle size	Hypersil BDS C18[2], Inertsil C18, Luna C18[3]
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.5-7.0) (e.g., 20:80 v/v)	Acetonitrile:Acetic Acid (75:25) [4][5], Acetonitrile:Water:Disodium Hydrogen Phosphate buffer (pH 5.0) (25:25:50 v/v/v)[3], Acetonitrile:Phosphate buffer (60:40 v/v)[6]
Flow Rate	1.0 mL/min	0.7 mL/min[4][5], 1.2 mL/min[7], 1.5 mL/min[3]
Injection Volume	20 μL	10 μL[8]
Column Temperature	Ambient (or controlled at 25-35°C)	30°C[8], 35°C[9], 50°C[10]
Detection Wavelength	254 nm	229 nm, 231 nm[6], 255 nm[8], 257 nm[10]
Run Time	~10 minutes	Dependent on retention time

2. Preparation of Solutions

- a. Mobile Phase Preparation (Example: Acetonitrile: Phosphate Buffer (20:80 v/v), pH 3.5)
- Prepare a 0.02 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC-grade water.
- Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[2]



- Filter the buffer solution through a 0.45 μm membrane filter.
- Mix 800 mL of the filtered buffer with 200 mL of HPLC-grade acetonitrile.
- Degas the final mobile phase mixture using sonication or vacuum filtration.
- b. Standard Stock Solution of Ceftazidime (e.g., 1000 μg/mL)
- Accurately weigh approximately 100 mg of Ceftazidime reference standard.
- Transfer the standard to a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up the volume to the mark.
- Sonicate for 15-20 minutes to ensure complete dissolution.
- c. Preparation of Working Standard Solutions and Calibration Curve
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations typically ranging from 5 μg/mL to 200 μg/mL.[2] A common linearity range is 50-150 μg/mL.[3]
- Inject each working standard solution into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of Ceftazidime.
- 3. Sample Preparation
- a. For Pharmaceutical Formulations (e.g., Injections)
- Reconstitute the Ceftazidime for injection powder with a known volume of sterile water or mobile phase as per the product instructions.
- Further dilute the reconstituted solution with the mobile phase to obtain a final concentration within the calibration curve range.[2]
- Filter the final sample solution through a 0.45 μm syringe filter before injection.[2]



- b. For Biological Fluids (e.g., Serum)
- To a known volume of the serum sample (e.g., $50 \, \mu L$), add an equal volume of cold methanol to precipitate proteins.[10]
- Vortex the mixture and then centrifuge at high speed.
- Collect the supernatant and inject 20 μL into the HPLC system.[10]

Data Presentation

The following tables summarize the quantitative data from various published HPLC methods for Ceftazidime quantification.

Table 1: Chromatographic Parameters

Reference	Retention Time (min)	Linearity Range (µg/mL)	Correlation Coefficient (r²)
Myers & Blumer, 1983[10]	~5.0	0.3 - 500	0.999
Balamuralikrishna et al., 2011[3]	Not Specified	50 - 150	0.9995
Nanda et al., 2013[2]	3.0	50 - 200	0.998
Bonthu et al., 2017	2.34	120 - 280	>0.99
Singh et al., 2021[4][5]	4.5	Not Specified	Not Specified
Rashmitha et al.[8]	5.89	Not Specified	Not Specified

Table 2: Method Validation Parameters

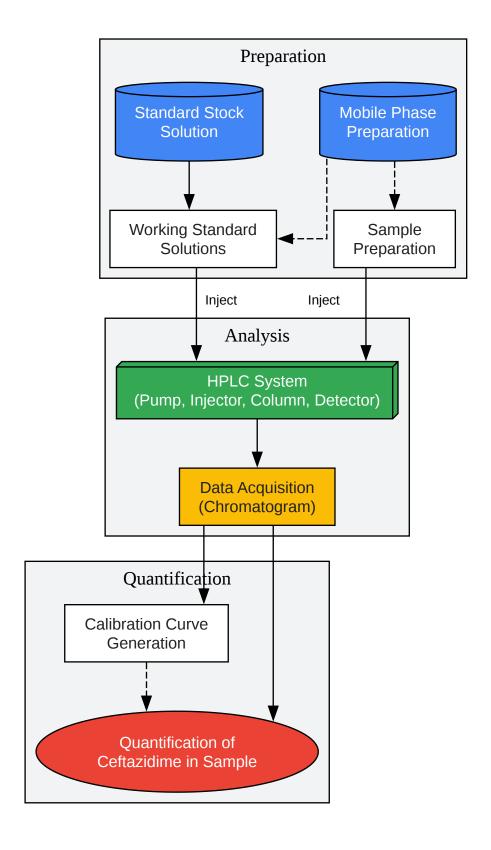


Reference	LOD (µg/mL)	LOQ (μg/mL)	Accuracy (% Recovery)
Singh et al., 2021[4][5]	0.075	0.227	Not Specified
Nanda et al., 2013[2]	0.1309	0.3967	99.53 - 99.81
Bonthu et al., 2017	2.44	7.39	98.11 - 101.84
Rashmitha et al.[8]	0.13 - 0.142	0.260 - 0.284	Not Specified

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC quantification of Ceftazidime.





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Caption: Experimental workflow for Ceftazidime quantification by HPLC.



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- To cite this document: BenchChem. [Application Note: Quantification of Ceftazidime Using High-Performance Liquid Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10766187#high-performance-liquid-chromatography-hplc-method-for-ceftazidime-quantification]

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